

Molecular Modeling and Simulation of 12-Crown-4: A Technical Guide

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Compound of Interest

Compound Name: 12-Crown-4

Cat. No.: B1663920

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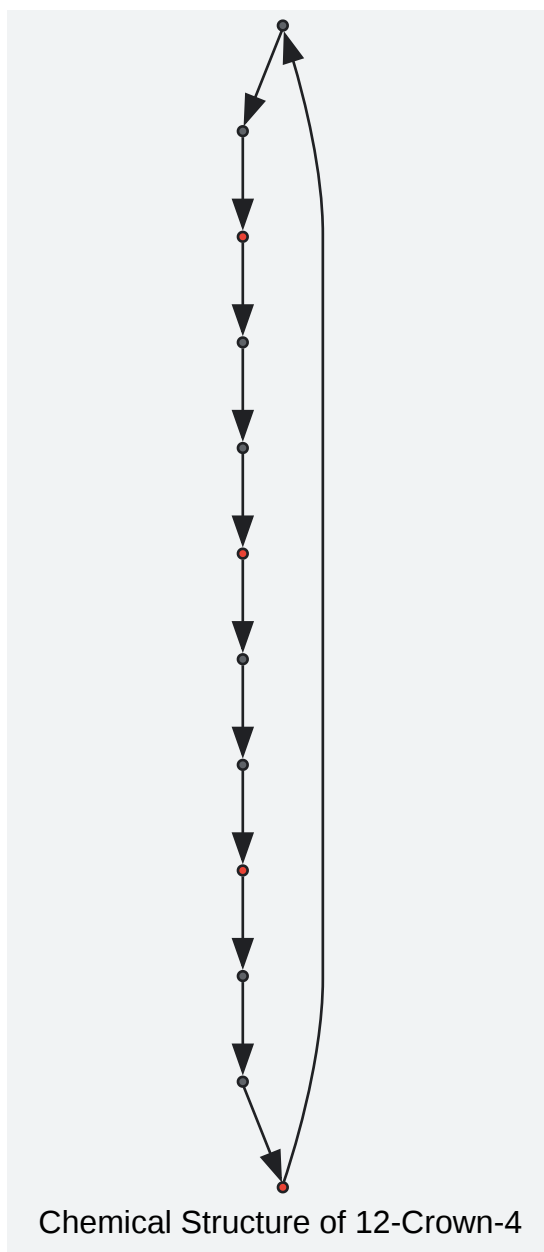
Introduction

12-Crown-4, with the systematic IUPAC name 1,4,7,10-tetraoxacyclododecane, is a crown ether characterized by a 12-atom ring containing four oxygen atoms. This macrocycle is of significant interest in supramolecular chemistry and related fields due to its remarkable ability to selectively form stable complexes with specific cations, most notably the lithium ion (Li^+).^{[1][2]} The oxygen atoms, positioned towards the interior of the ring, create a negatively charged cavity that can coordinate with a cation, while the hydrophobic ethylene backbone enhances solubility in nonpolar solvents.^[1] This unique "host-guest" interaction makes **12-crown-4** a valuable tool in various applications, including phase transfer catalysis, ion-selective electrodes, and as a potential therapeutic agent.^{[1][3]} Recent research has even explored its ability to disrupt the formation of amyloid- β fibrils, suggesting its relevance in the development of treatments for neurodegenerative diseases.^[4]

Molecular modeling and simulation have become indispensable tools for elucidating the structural, thermodynamic, and dynamic properties of **12-crown-4** and its complexes at an atomic level. These computational techniques provide insights that can be challenging to obtain through experimental methods alone, facilitating the rational design of novel crown ether derivatives with enhanced selectivity and functionality. This guide provides an in-depth overview of the core computational methodologies employed in the study of **12-crown-4**, presents key quantitative data, and details experimental protocols for researchers in the field.

Molecular Structure and Properties

The fundamental structure of **12-crown-4** is a cyclic ether. Its ability to bind cations is largely dictated by the size of its central cavity and its conformational flexibility. The molecule can adopt various conformations, with the relative stability of each depending on the surrounding environment (e.g., gas phase, solvent, or complexed state).^{[5][6]} Computational studies have been crucial in identifying and ranking the energies of these conformers.^[5]



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2D structure of **12-Crown-4**.

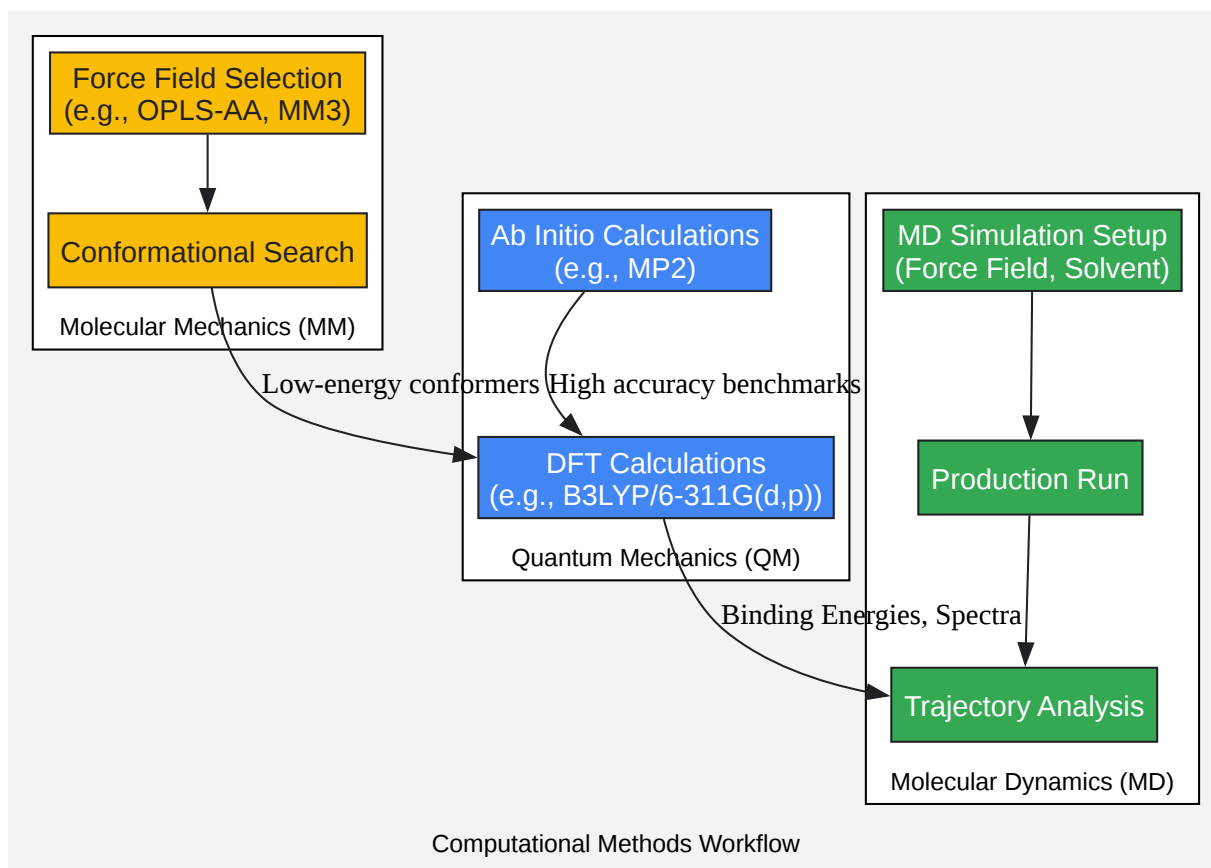
Physicochemical Properties of 12-Crown-4

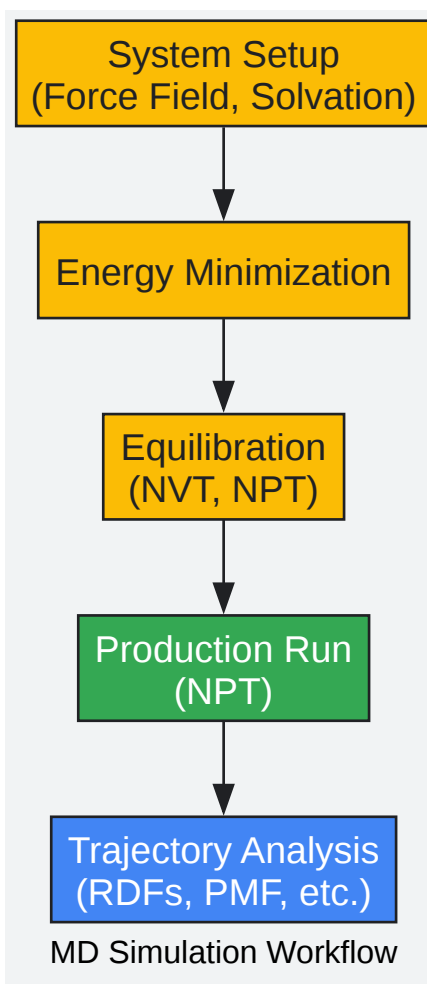
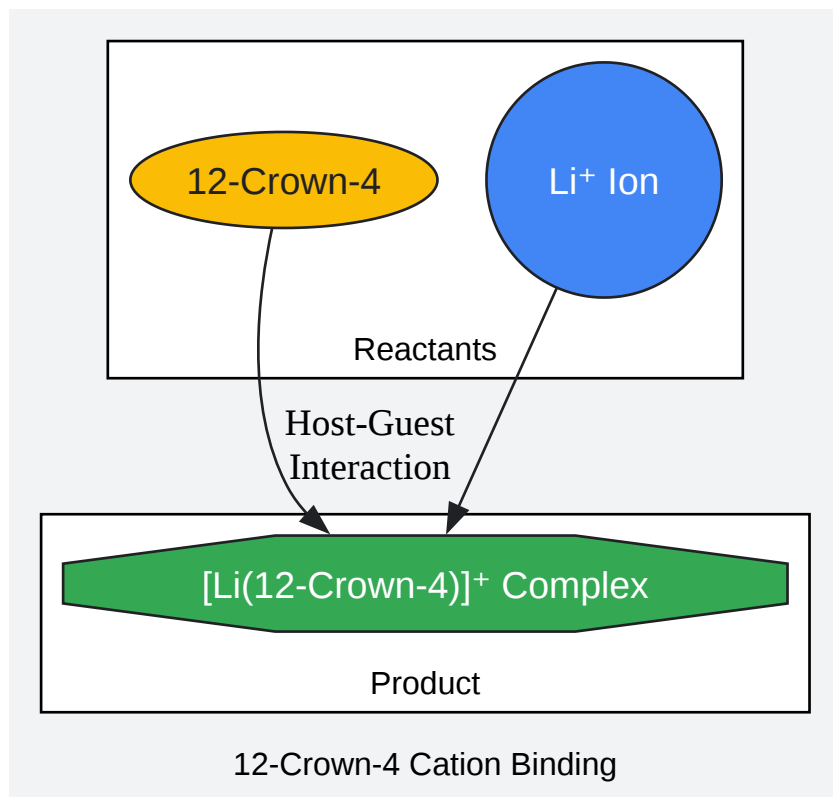
Property	Value
Chemical Formula	C ₈ H ₁₆ O ₄
Molar Mass	176.21 g/mol
Density	1.089 g/mL at 25 °C
Melting Point	16 °C
Boiling Point	61-70 °C at 0.5 mm Hg
Dipole Moment	2.33 ± 0.03 D (in cyclohexane at 25 °C)
Solubility in Water	Miscible

Data sourced from[\[7\]](#)

Computational Methods

A variety of computational methods are employed to study **12-crown-4**, ranging from computationally efficient molecular mechanics to more accurate but demanding quantum mechanical calculations.





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